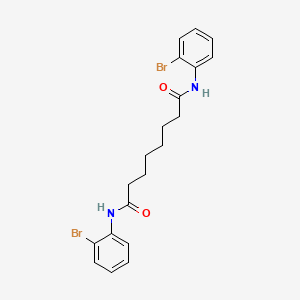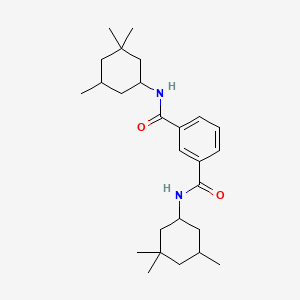![molecular formula C16H13Br2N3O6 B11556738 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11556738.png)
2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, phenoxy, and nitrophenyl groups
Preparation Methods
The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. The starting materials often include 2,4-dibromo-6-methoxyphenol and 2-hydroxy-5-nitrobenzaldehyde. The synthetic route generally involves the following steps:
Formation of the phenoxyacetohydrazide: This step involves the reaction of 2,4-dibromo-6-methoxyphenol with chloroacetohydrazide under basic conditions to form the phenoxyacetohydrazide intermediate.
Condensation reaction: The phenoxyacetohydrazide intermediate is then reacted with 2-hydroxy-5-nitrobenzaldehyde under acidic or basic conditions to form the final product, 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide.
Chemical Reactions Analysis
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for studying its effects on various biological systems. It may have applications in the development of new pharmaceuticals or as a tool for biochemical research.
Medicine: Research into the compound’s potential therapeutic properties is ongoing. It may have applications in the treatment of certain diseases or conditions.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
2,4-dibromo-6-methoxyphenol: This compound shares the dibromo and methoxy groups but lacks the acetohydrazide and nitrophenyl components.
2-hydroxy-5-nitrobenzaldehyde: This compound contains the nitrophenyl group but lacks the dibromo and methoxy groups.
2,4-dibromoanisole: This compound is similar in structure but lacks the acetohydrazide and nitrophenyl components.
The uniqueness of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13Br2N3O6 |
|---|---|
Molecular Weight |
503.1 g/mol |
IUPAC Name |
2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Br2N3O6/c1-26-14-6-10(17)5-12(18)16(14)27-8-15(23)20-19-7-9-4-11(21(24)25)2-3-13(9)22/h2-7,22H,8H2,1H3,(H,20,23)/b19-7+ |
InChI Key |
NEMBSITYMSRGKC-FBCYGCLPSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11556663.png)
![2-(4-butylphenoxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11556667.png)

![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11556672.png)
![4-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11556674.png)
![17-(4-ethoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11556679.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11556683.png)

![N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-1,3-benzothiazol-2-amine](/img/structure/B11556688.png)

![N-(2-Iodophenyl)-4-{4-[(2-iodophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11556696.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11556701.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11556708.png)
![(3-bromophenyl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11556720.png)
